molecular formula C4H5O3- B1235776 Acetoacetate CAS No. 141-81-1

Acetoacetate

Katalognummer B1235776
CAS-Nummer: 141-81-1
Molekulargewicht: 101.08 g/mol
InChI-Schlüssel: WDJHALXBUFZDSR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetoacetate is a 3-oxo monocarboxylic acid anion that is the conjugate base of acetoacetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of an acetoacetic acid.

Wissenschaftliche Forschungsanwendungen

Cardiac Function and Heart Failure

Acetoacetate is significant in cardiac health and disease. It's used as an alternative energy source in the heart, and its levels in the bloodstream can predict heart failure prognosis. Higher circulating acetoacetate levels correlate with worse outcomes in heart failure patients, indicating its potential as a novel biomarker for heart failure prognosis (Yokokawa et al., 2019).

Muscle Regeneration and Dystrophy

Acetoacetate accelerates muscle cell proliferation and enhances muscle regeneration. It shows promise in ameliorating muscular dystrophy in mice. This effect is attributed to its non-metabolic role in regulating muscle cell function, particularly through the MEK1-ERK1/2-cyclin D1 pathway (Zou et al., 2015).

Ketone Body Metabolism in the Heart

Research has explored using hyperpolarized 13C-labelled acetoacetate to study cardiac metabolism. This approach enables the investigation of in vivo ketone body metabolism in the heart, potentially providing insights into cardiac metabolic processes (Miller et al., 2018).

Advanced Glycation End Products (AGEs)

Acetoacetate contributes to the formation of AGEs, which are linked to various diseases like diabetes and neurodegenerative disorders. Acetoacetate enhances AGE formation, implying a potential role in the pathogenesis of these diseases (Bohlooli et al., 2016).

Seizure Suppression

Acetoacetate has been investigated for its effects on seizures. It modulates voltage-dependent Ca2+ channels in hippocampal cells, reducing excitatory postsynaptic currents and suppressing seizures in vivo, indicating its potential as an anticonvulsant (Kadowaki et al., 2017).

Alzheimer’s Disease

In Alzheimer's disease research, acetoacetate demonstrates promise in improving memory and cognitive functions. It acts through promoting brain-derived neurotrophic factor (BDNF) and inhibiting inflammatory pathways, suggesting its therapeutic potential for Alzheimer’s (Wu et al., 2022).

Eigenschaften

CAS-Nummer

141-81-1

Molekularformel

C4H5O3-

Molekulargewicht

101.08 g/mol

IUPAC-Name

3-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI-Schlüssel

WDJHALXBUFZDSR-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)[O-]

Kanonische SMILES

CC(=O)CC(=O)[O-]

Synonyme

3-ketobutyrate
3-oxobutyric acid
acetoacetate
acetoacetic acid
acetoacetic acid, calcium salt
acetoacetic acid, lithium salt
acetoacetic acid, sodium salt
oxobutyrate
sodium acetoacetate

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The mixture of benzaldehyde (21.22 g) and ethyl acetoacetate (52.06 g) was cooled in an ice bath. Piperidine (3.3 ml) was added with stirring. The resulting mixture was kept at rt for 3 days whereupon it solidifies. The solid was recrystallised from ethanol (100 ml) to give a light yellowish solid (the bis-adduct of acetoacetate to benzaldehyde). The powdered solid was added in portions to 50% NaOH (200 ml) with stirring. The resulting yellow slurry was diluted with ethanol (70 ml) and stirred at reflux for 2 h. After addition of ice water (100 ml) and cooling in an ice bath the mixture was acidified with conc. HCl to give a white precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-phenylglutaric acid (16.4 g) was obtained as colourless crystals.
Quantity
21.22 g
Type
reactant
Reaction Step One
Quantity
52.06 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetoacetate
Reactant of Route 2
Reactant of Route 2
Acetoacetate
Reactant of Route 3
Acetoacetate
Reactant of Route 4
Reactant of Route 4
Acetoacetate
Reactant of Route 5
Acetoacetate
Reactant of Route 6
Reactant of Route 6
Acetoacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.